molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7

N-[2-(4-bromophenoxy)ethyl]acetamide

Cat. No. B2501355
M. Wt: 258.115
InChI Key: PUKXEBVTXADABW-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenoxy)ethyl]acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. Although the specific compound N-[2-(4-bromophenoxy)ethyl]acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including opioid kappa agonist properties and potential anticancer activities.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of opioid kappa agonists described in paper started from chiral amino acids, introducing various alkyl and aryl substituents. Similarly, the synthesis of anticancer drug candidates involved stirring specific precursors in dry conditions followed by recrystallization . The Leuckart reaction was used to synthesize novel acetamide derivatives with potential cytotoxic and anti-inflammatory activities . These methods highlight the versatility of synthetic approaches in creating acetamide derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the molecular structure of synthesized compounds, revealing intermolecular hydrogen bonds and intramolecular interactions that are significant for their biological function . Conformational analysis has also been employed to predict the activity of compounds based on their ability to adopt specific conformations similar to known active molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl ring or the ethyl linking group. For example, the introduction of bromo, tert-butyl, and nitro groups has been found to enhance the biological activity of certain acetamide derivatives . The interaction between different functional groups, such as nitro and acetamido groups, can also affect the chemical shift in NMR spectroscopy, providing insights into the electronic behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their solubility, stability, and electronic behavior, are important for their biological function and potential as therapeutic agents. Studies have investigated these properties using various spectroscopic techniques and computational methods, including vibrational spectroscopy, electron localization functions, and molecular docking analysis . These analyses help in understanding the drug mechanism and predicting the drug-like properties of the compounds.

Scientific Research Applications

Synthesis and Pharmacological Assessment

N-[2-(4-bromophenoxy)ethyl]acetamide derivatives have been synthesized through multi-step reactions, including the Leuckart reaction. These compounds, particularly those with bromo, tert-butyl, and nitro groups, show potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide exhibit activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Role in Anticancer and Anti-Inflammatory Applications

Studies have developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer and anti-inflammatory potential. Certain compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and Cytotoxic Properties

These acetamide derivatives have been evaluated for their antimicrobial activities. For instance, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives showed notable antibacterial and antifungal activities against various pathogens. Additionally, their cytotoxic effects have been studied, revealing insights into potential medical applications (Kaplancıklı et al., 2012).

Antiviral Properties

Research into the antiviral properties of these derivatives, especially against human cytomegalovirus, has been conducted. Compounds like N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides have shown powerful virus inhibitory activity in vitro, highlighting their potential in antiviral therapy (Paramonova et al., 2020).

Potential in Soil Reception and Activity Studies

The use of such compounds in soil reception and activity studies, particularly in relation to herbicides like acetochlor and alachlor, has been explored. This research provides valuable insights into environmental interactions and the potential impact of these chemicals in agricultural settings (Banks & Robinson, 1986).

Synthesis and Drug Development

The synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide derivatives plays a crucial role in drug development, especially in the context of creating inhibitors for specific receptors or enzymes. This includes the development of drugs targeting protein tyrosine phosphatase 1B, which are significant in the context of antidiabetic activity (Saxena et al., 2009).

properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXEBVTXADABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenoxy)ethyl]acetamide

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenoxy)ethanamine (500 mg, 2.3 mmol) in CH2Cl2 (20 mL) was added triethylamine (700 mg, 6.9 mmol) and acetic anhydride (470 mg, 4.6 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo to give a yellow residue. The crude product was diluted with ethyl acetate (20 mL), washed with 1N HCl followed by saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo to give N-[2-(4-bromophenoxy)ethyl]acetamide (400 mg, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, 2H), 6.76 (d, 2H), δ 5.89 (m, 1H), 4.00 (m, 2H), 3.67 (m, 2H), δ 2.01 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
ZH Shang, HL Zhang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) N-[2-(4-Bromophenoxy)ethyl]acetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo …
Number of citations: 4 scripts.iucr.org

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